molecular formula C19H20N4O5 B2775816 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide CAS No. 1797956-33-2

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide

Cat. No. B2775816
CAS RN: 1797956-33-2
M. Wt: 384.392
InChI Key: QQAUTZDBZUAWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O5 and its molecular weight is 384.392. The purity is usually 95%.
The exact mass of the compound 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research efforts have been dedicated to synthesizing novel compounds with potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, indicating their potential as COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the synthesis of 2-phenylthiazole-4-carboxamide derivatives revealed their potential as anticancer agents against various human cancer cell lines (Aliabadi et al., 2010).

Antimicrobial and Antioxidant Studies

The synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents have been studied, with some compounds displaying good to moderate antimicrobial activity (Sahin et al., 2012). Additionally, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and shown to possess moderate to significant radical scavenging activity, highlighting their antioxidant potential (Ahmad et al., 2012).

Molecular Docking and Drug-likeness Prediction

In silico approaches have been applied to predict the drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates, demonstrating the compounds' good to moderate activity against bacterial strains and excellent drug-likeness properties (Pandya et al., 2019). This highlights the importance of computational methods in accelerating the discovery and development of new therapeutic agents.

properties

IUPAC Name

2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-10-5-6-16(26-4)14(7-10)20-18(25)15-9-27-19(21-15)22-17(24)8-13-11(2)23-28-12(13)3/h5-7,9H,8H2,1-4H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAUTZDBZUAWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=COC(=N2)NC(=O)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(2-methoxy-5-methylphenyl)oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.